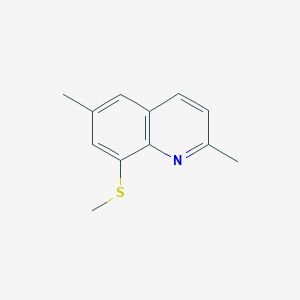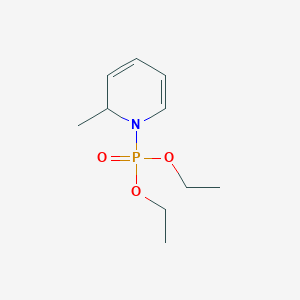![molecular formula C8H6N2O2 B14639109 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino- CAS No. 55055-33-9](/img/structure/B14639109.png)
4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4H-pyrano[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4H-pyrano[3,2-c]pyridin-4-one typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-free environments or in aqueous media with catalysts like thiourea dioxide .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of nanocatalysts such as nanocopper iodide on layered double hydroxides has been reported to facilitate the synthesis under mild conditions, achieving high yields and rapid reaction kinetics .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4H-pyrano[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted pyrano[3,2-c]pyridines, which can exhibit enhanced biological activity .
Applications De Recherche Scientifique
2-Amino-4H-pyrano[3,2-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Amino-4H-pyrano[3,2-c]pyridin-4-one involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to cell death in cancer cells. This makes it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
2-Amino-4H-pyran-3-carbonitrile: Shares a similar core structure but differs in its functional groups.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another heterocyclic compound with potential anticancer properties.
4H-pyrano[2,3-c]pyridine derivatives: These compounds also exhibit significant biological activities and are used in various medicinal chemistry applications.
Uniqueness: 2-Amino-4H-pyrano[3,2-c]pyridin-4-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 and its fluorescent characteristics make it particularly valuable in both medicinal and industrial applications .
Propriétés
Numéro CAS |
55055-33-9 |
|---|---|
Formule moléculaire |
C8H6N2O2 |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-aminopyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H6N2O2/c9-8-3-6(11)5-4-10-2-1-7(5)12-8/h1-4H,9H2 |
Clé InChI |
ISOXXJAHHFSTJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1OC(=CC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)







![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
